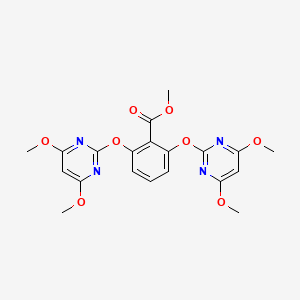

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate

Description

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate (C₂₀H₂₀N₄O₈, molecular weight 452.40) is a pyrimidinyl benzoate derivative widely studied for its herbicidal activity. It features two 4,6-dimethoxypyrimidin-2-yloxy groups at the 2- and 6-positions of a central benzoate methyl ester (Fig. 1). The compound exhibits planar pyrimidine rings (max. deviation: 0.011 Å) and a central benzene ring inclined at dihedral angles of ~66.7° and 71.9° relative to the pyrimidine moieties, as confirmed by X-ray crystallography . Its synthesis involves reacting methyl 2,6-dihydroxybenzoate with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMSP) in the presence of K₂CO₃, yielding >90% purity .

Properties

IUPAC Name |

methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O8/c1-26-13-9-14(27-2)22-19(21-13)31-11-7-6-8-12(17(11)18(25)30-5)32-20-23-15(28-3)10-16(24-20)29-4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPZRWKIBWWQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404419 | |

| Record name | Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142966-13-0 | |

| Record name | Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate typically involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a suitable esterification agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Herbicidal Applications

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate is primarily recognized for its herbicidal properties , making it valuable in agricultural practices. The compound exhibits excellent efficacy against both annual and perennial weeds, which is crucial for crop management.

Field Studies

Field trials have demonstrated that the application of this compound can significantly reduce weed populations without adversely affecting crop yields. For instance, studies indicated a marked reduction in common weed species when applied at recommended rates .

Medicinal Chemistry Applications

Beyond its agricultural uses, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Activity

Research has suggested that compounds with similar structural features may exhibit antimicrobial properties. Preliminary studies indicate that this compound could possess activity against various pathogens, including bacteria and fungi. Such properties make it a candidate for further exploration in the development of antimicrobial agents .

Cytotoxicity and Anticancer Potential

The compound's structural characteristics also suggest potential cytotoxic effects against cancer cells. Investigations into related compounds have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and reactive oxygen species generation. Future studies are necessary to establish the specific cytotoxic effects of this compound on various cancer models .

Comparative Analysis of Biological Activities

A comparison table summarizing the biological activities of this compound with related compounds is provided below:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|---|

| This compound | Structure TBD | TBD | TBD | TBD |

| Benzothiazole Derivative | Structure TBD | Positive | Moderate | Enzyme Inhibition |

| Thiazole Hydrazone | Structure TBD | Positive | High | DNA Intercalation |

TBD = To Be Determined

Mechanism of Action

The mechanism of action of Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Sodium 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate (Bispyribac-sodium)

Structural Differences :

Activity Comparison :

- Bispyribac-sodium (CAS 125401-92-5) is a commercial herbicide (e.g., Regiment®EZ) effective at 3.7 lb/gallon against weeds in rice fields, with rapid soil degradation and minimal phytotoxicity to subsequent crops .

- The methyl ester is a synthetic precursor; hydrolysis to the sodium salt via 20% KOH yields 72% conversion efficiency .

| Property | Methyl Ester | Sodium Salt |

|---|---|---|

| Solubility in Water | Low | High |

| Herbicidal Activity (SC₅₀)* | Moderate | High |

| Field Application | Limited | Widespread |

*SC₅₀: Suspension concentration for 50% weed inhibition.

Halogenated Derivatives: 5-Chloro and 5-Bromo Analogues

Structural Modifications :

Crystallographic and Activity Insights :

- The 5-chloro derivative exhibits intermolecular Cl···Cl (3.443 Å) and Cl···O (3.142–3.175 Å) interactions, stabilizing crystal packing .

- The 5-bromo analogue shows Br···Br (3.533 Å) and Br···O (3.206–3.301 Å) interactions, with π-π stacking (3.526 Å) further stabilizing the lattice .

- Halogenation may improve herbicidal potency but requires evaluation of environmental persistence .

| Parameter | 5-Chloro Derivative | 5-Bromo Derivative |

|---|---|---|

| Dihedral Angle (Pyrimidine-Benzene) | 66.68°, 71.91° | 66.5°, 71.9° |

| Melting Point | 427–430 K | Not reported |

| Yield from Synthesis | 67% | Similar to chloro |

Positional Isomers: 2,4 vs. 2,6 Substitution

- The 2,4-isomer (potassium salt) shows reduced herbicidal efficacy in rice compared to the 2,6-isomer, attributed to steric hindrance in binding acetolactate synthase (ALS) .

- Key Data :

Mechanistic and Agricultural Insights

- Target: ALS inhibition, critical for branched-chain amino acid synthesis in weeds .

- Crop Safety : Sodium salt tolerance varies by rice cultivar (e.g., Cocodrie vs. Bengal) and growth stage, requiring precise application timing .

- Environmental Profile : Rapid degradation in soil reduces residual activity, minimizing impact on rotational crops .

Biological Activity

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate, with the CAS number 142966-13-0, is a compound that has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 444.395 g/mol |

| LogP | 2.672 |

| PSA | 133.240 |

This compound functions primarily as a herbicide. Its efficacy is attributed to the presence of two pyrimidin-2-yl groups, which enhance its biological activity against various weed species. The compound's mechanism involves inhibiting specific enzymatic pathways crucial for plant growth and development.

Biological Activity

- Herbicidal Effects : The compound has demonstrated significant herbicidal activity against both annual and perennial weeds. It is particularly effective in crops such as rice and wheat, making it suitable for application in paddy fields and non-agricultural lands .

- Safety Profile : Studies indicate that this compound exhibits a high safety profile for crops when applied at recommended dosages . Its selective action minimizes harm to high-safety crops.

- Comparative Studies : Research comparing this compound with other sulfonylurea herbicides suggests that it possesses comparable or superior efficacy due to its unique structural features .

Study 1: Herbicidal Efficacy in Paddy Fields

In a controlled study conducted by Koichiro et al. (1988), this compound was applied to paddy fields infested with common weeds. The results showed over 90% weed control within two weeks of application, highlighting its effectiveness in agricultural settings.

Study 2: Safety Assessment on Non-target Species

A safety assessment performed by He et al. (2007) evaluated the impact of the compound on non-target plant species. The study found minimal adverse effects on surrounding flora at application rates recommended for weed control, reinforcing its potential as an environmentally friendly herbicide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.